molecular formula C6H6N4 B1614272 3,3'-Bi-1H-pyrazole CAS No. 2384-02-3

3,3'-Bi-1H-pyrazole

Cat. No.: B1614272
CAS No.: 2384-02-3
M. Wt: 134.14 g/mol
InChI Key: KFSUCTRGHQKXSV-UHFFFAOYSA-N
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Description

Significance of Bipyrazole Scaffolds in Contemporary Chemical Research

Bipyrazole scaffolds, including the 3,3'-isomer, are of considerable interest in contemporary chemical research, primarily due to their role as versatile ligands in coordination chemistry. The presence of multiple nitrogen atoms with lone pairs of electrons allows these molecules to act as polydentate ligands, capable of binding to metal ions in various coordination modes. This ability to form stable complexes with a wide range of transition metals has led to their exploration in diverse fields such as catalysis, materials science, and supramolecular chemistry.

The structural rigidity and defined spatial orientation of the pyrazole (B372694) rings in bipyrazole systems can be exploited to construct coordination polymers and metal-organic frameworks (MOFs) with predictable and stable structures. These materials are at the forefront of research for applications in gas storage, separation, and sensing. Furthermore, the electronic properties of the bipyrazole ligand can be tuned by introducing various substituents onto the pyrazole rings, thereby influencing the properties of the resulting metal complexes.

Recent research has also highlighted the potential of bipyrazole derivatives in medicinal chemistry. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, and the bipyrazole scaffold provides a platform for the development of new therapeutic agents.

Historical Development of Bipyrazole Chemistry and Foundational Studies

The chemistry of pyrazoles dates back to the 19th century, with the term "pyrazole" being coined by the German chemist Ludwig Knorr in 1883. The first synthesis of the parent pyrazole was achieved by Hans von Pechmann in 1898. However, the specific history of 3,3'-Bi-1H-pyrazole is more recent.

The first reported synthesis of the parent 3,3'-bipyrazole was by Effenberger in 1965. This foundational work involved the reaction of 1,4-bis(ethoxymethylene)butane-2,3-dione with hydrazine (B178648), yielding the desired product. This method was later revisited and remains a key route to this compound.

Subsequent foundational studies focused on the structural elucidation and tautomerism of this compound. Like the parent pyrazole, the N-unsubstituted rings of 3,3'-bipyrazole are subject to annular tautomerism, where the proton on the nitrogen atom can reside on either of the two nitrogen atoms in each ring. X-ray crystallography has been instrumental in confirming the planar structure of the molecule. Spectroscopic techniques, particularly nuclear magnetic resonance (NMR), have also been crucial in characterizing the compound and understanding its behavior in solution.

The development of various synthetic methodologies has been a continuous area of research in bipyrazole chemistry. While the Effenberger synthesis provides a direct route, other methods such as 1,3-dipolar cycloaddition reactions have also been explored for the synthesis of substituted 3,3'-bipyrazole derivatives. These synthetic advancements have expanded the accessibility and diversity of bipyrazole ligands available for further research.

Compound Information

Compound NameSynonymsMolecular Formula
This compound3,3'-Bipyrazole; 1H,1'H-3,3'-BipyrazoleC6H6N4
Pyrazole1,2-DiazoleC3H4N2
1,4-bis(ethoxymethylene)butane-2,3-dioneC10H14O4
HydrazineN2H4
Ludwig Knorr
Hans von Pechmann
Effenberger

Research Findings on this compound

PropertyValue/ObservationReference
Melting Point 257 °C (Effenberger, 1965)
1H NMR (DMSO-d6) Reported by Wille and Schwab
Synthesis Yield (Effenberger) 75% (60% after crystallization)
Coordination Chemistry Acts as a polydentate ligand
Tautomerism Subject to annular tautomerism

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1H-pyrazol-5-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSUCTRGHQKXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342735
Record name 3,3'-Bi-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2384-02-3
Record name 3,3'-Bi-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3,3 Bi 1h Pyrazole and Its Derivatives

Regioselective Synthesis Strategies for Bipyrazole Architectures

The precise control of substituent placement on the pyrazole (B372694) rings is crucial for modulating the physicochemical and biological properties of bipyrazole compounds. Regioselective synthesis ensures the desired isomers are obtained, avoiding tedious separation processes.

Application of 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings like pyrazoles. This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne, to form a cyclic adduct. In the context of bipyrazole synthesis, this strategy offers a high degree of control over regioselectivity.

The reaction of diazo compounds with olefinic substrates is a prominent example of a 1,3-dipolar cycloaddition used to create functionalized pyrazoles. For instance, the reaction of tosylhydrazones with nitroalkenes can produce 3,4-diaryl-1H-pyrazoles with high regioselectivity. The regiochemical outcome of these reactions can often be predicted and controlled by considering the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile, as explained by the frontier molecular orbital (FMO) theory. The development of catalytic enantioselective 1,3-dipolar cycloadditions has further expanded the utility of this method, allowing for the synthesis of chiral pyrrolidines and other complex heterocyclic systems.

A notable application involves the use of N-isocyanoiminotriphenylphosphorane as a "CNN" building block in a silver-mediated [3+2] cycloaddition with terminal alkynes to furnish pyrazoles under mild conditions with broad substrate compatibility.

Cyclocondensation Routes Involving Hydrazine (B178648) Derivatives and Dicarbonyl Precursors

The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and widely employed method for pyrazole synthesis. This approach is straightforward and often provides polysubstituted pyrazoles in good yields. The first synthesis of substituted pyrazoles by Knorr in 1883 utilized the reaction of β-diketones with hydrazine derivatives.

However, when unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines are used, the reaction can lead to a mixture of regioisomers. Achieving regioselectivity in these reactions is a significant area of research. One strategy to control the regioselectivity is to use dicarbonyl precursors with distinct electronic or steric properties at the two carbonyl groups. For example, the reaction of fluoroalkyl ynones with binucleophiles like hydrazine allows for the regioselective synthesis of either 3- or 5-fluoroalkyl-substituted pyrazoles.

The reaction conditions, such as the solvent and the presence of a catalyst, can also influence the regiochemical outcome. For instance, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in an acidic medium using N,N-dimethylacetamide as a solvent can afford the corresponding pyrazoles with good yields and high regioselectivity. Similarly, acetylenic ketones react with hydrazine derivatives to form pyrazoles, and while this reaction can also produce regioisomeric mixtures, the selectivity can be influenced by the reaction conditions and the nature of the substituents.

Metal-Catalyzed and Organocatalytic Synthetic Approaches

Modern synthetic chemistry has seen a surge in the development of metal-catalyzed and organocatalytic methods, which often provide milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been successfully applied to the synthesis of substituted pyrazoles. For instance, a palladium-catalyzed C-C linking reaction can convert 1,3-diaryl-4-halo-1H-pyrazoles into 1,2,4-triaryl- or 1,2,5-triaryl-substituted pyrazoles.

The Suzuki-Miyaura and Sonogashira reactions are prominent examples of palladium-catalyzed cross-couplings used to functionalize pyrazole rings. Iodinated pyrazoles serve as versatile building blocks for these transformations, allowing for the introduction of various aryl and alkynyl groups. The choice of ligand for the palladium catalyst is often crucial for the success of these reactions. For example, the bis-pyrazole phosphine (B1218219) ligand, BippyPhos, has been shown to be effective in the palladium-catalyzed cross-coupling of hydroxylamines with aryl halides.

Copper-Catalyzed Oxidative Cyclizations

Copper catalysis has emerged as a cost-effective and environmentally friendly alternative to palladium catalysis in many transformations. Copper-catalyzed oxidative cyclizations have been developed for the synthesis of pyrazole derivatives. A notable example is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which proceeds through a hydrazonyl radical intermediate and involves a concomitant C=C bond cleavage to afford a broad range of pyrazole derivatives. This method is operationally simple and utilizes air as a green oxidant.

Another approach involves the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, which provides substituted pyrazoles with high regioselectivity and atom economy. Copper catalysts, such as copper(I) oxide (Cu₂O), are inexpensive and efficient for these transformations.

Silver-Mediated Transformations

Silver catalysis has also found application in the synthesis of pyrazole derivatives. Silver-mediated [3+2] cycloaddition reactions have been reported for the synthesis of pyrazoles. For example, the reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, mediated by a silver catalyst, provides a route to monosubstituted pyrazoles under mild conditions.

Manganese(I)-Catalyzed Acceptorless Dehydrogenative Coupling

An emerging and sustainable strategy for the formation of C–N and C–C bonds necessary for pyrazole synthesis is the acceptorless dehydrogenative coupling (ADC) reaction. This methodology, particularly when catalyzed by earth-abundant and low-toxicity manganese, represents a highly atom-economical pathway. The core principle of ADC involves the formal removal of hydrogen from the substrates, which combine to form the desired product, liberating only hydrogen gas and water as byproducts.

Well-defined manganese(I)-pincer complexes have proven to be effective catalysts for these transformations. For the synthesis of the pyrazole ring, a general and divergent method involves the reaction of 1,3-diols with hydrazines or primary alcohols with methyl hydrazones, catalyzed by a manganese(I)-pincer complex. This approach avoids the need for pre-functionalized starting materials and proceeds with high selectivity. Control experiments and mechanistic studies suggest a homogeneous catalytic pathway. While direct ADC synthesis of 3,3'-Bi-1H-pyrazole is a specialized application, the principles have been established for a wide range of substituted pyrazoles, demonstrating the versatility of the methodology.

The reaction is typically performed at elevated temperatures in a suitable solvent, with a small amount of base. The scope of the reaction is broad, tolerating various functional groups on the aryl rings of the substrates.

Table 1: Examples of Manganese-Catalyzed Synthesis of Pyrazoles via ADC

SubstratesCatalystConditionsYieldReference
1,3-Diol + HydrazineMn(I)-Pincer ComplexBase, High Temp.50-79%
Primary Alcohol + Methyl HydrazoneMn(I)-Pincer ComplexBase, High Temp.46-87%
β-amino alcoholsMn-Pincer Complex 2KH, Toluene, 150 °C, 24h95%

Sustainable and Green Synthetic Protocols

In line with the principles of green chemistry, several sustainable methods for pyrazole synthesis have been developed to minimize waste, reduce energy consumption, and avoid hazardous solvents.

Microwave (MW) irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. For pyrazole synthesis, MW-assisted protocols are noted for their dramatically reduced reaction times, often from hours to minutes, and frequently improved product yields. These reactions can be performed in various media, including aqueous solutions or under solvent-free conditions, further enhancing their green credentials. A wide array of pyrazole derivatives, including those incorporating coumarin, diaryl sulfone, and 1,2,3-triazole scaffolds, have been efficiently synthesized using this technique.

Table 2: Comparison of Microwave-Assisted vs. Conventional Pyrazole Synthesis

ReactionMicrowave ConditionsMicrowave YieldConventional ConditionsConventional YieldReference
Enaminone + Hydrazonyl Halide3-5 min85-94%18-24 h65-75%
α,β-Unsaturated Ketone + Hydrazine(Not specified)74-90%(Not specified)(Not specified)
Benzaldehyde + Ethyl-3-oxobutanoate + Phenylhydrazine20 min, RT(Not specified)(Not specified)(Not specified)

The elimination of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or neat, reaction conditions reduce environmental impact, cost, and simplify product work-up. The synthesis of pyrazole derivatives has been successfully achieved under such conditions. Often, solvent-free reactions are combined with microwave irradiation or mechanochemistry (ball milling) to facilitate the transformation. For instance, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been conducted under solvent-free and microwave conditions to afford 3,5-disubstituted-1H-pyrazoles in high yields. Similarly, a one-pot, solvent-free synthesis of pyrano[2,3-c]pyrazoles involves simply mixing the reactants at room temperature.

Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally benign alternatives to traditional organic solvents. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them "designer solvents." rsc.org In the synthesis of N-heterocycles like pyrazoles, ILs can function as both the reaction medium and the catalyst, often leading to higher yields, improved efficiency, and the potential for catalyst and solvent recycling. rsc.org A variety of ILs have been employed in the synthesis of pyrazoles and other nitrogen-containing heterocycles, demonstrating their versatility and contribution to more sustainable chemical processes.

Solvent-Free Reaction Conditions

Functionalization and Derivatization of the this compound Core

Functionalization of the pre-formed bipyrazole scaffold, particularly at the nitrogen atoms, is a key strategy for tuning its electronic, steric, and coordination properties.

N-Alkylation

The regioselective alkylation of the nitrogen atoms in the pyrazole ring is crucial for creating specific isomers used as intermediates in agrochemicals and pharmaceuticals. google.com Various methods have been developed to control the site of alkylation (N1 vs. N2). A highly regioselective, catalyst-free N1-alkylation of 3-substituted 1H-pyrazoles has been achieved using an electrophile in the presence of a base like Hünig's base (iPr2NEt) in DMSO, affording excellent yields and selectivity. acs.org Another approach involves the acid-catalyzed reaction of pyrazoles with trichloroacetimidates, which provides access to a range of N-alkylated products. mdpi.com

Table 3: Selected Examples of Regioselective N1-Alkylation of 1H-Pyrazoles

Pyrazole SubstrateAlkylating AgentConditionsYield (N1 isomer)N1/N2 RatioReference
3-Trifluoromethyl-1H-pyrazoleEthyl 2-bromoacetateiPr2NEt, DMSO, 25 °C96%>99.9:1 acs.org
3-Bromo-1H-pyrazoleEthyl 2-bromoacetateiPr2NEt, DMSO, 25 °C94%>99.9:1 acs.org
4-Chloro-1H-pyrazolePhenethyl trichloroacetimidateTfOH, CH2Cl277%(Not specified) mdpi.com

N-Arylation

N-Arylation is commonly achieved via transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation, typically using a copper catalyst, is a classic method. Modern protocols often employ copper(I) iodide (CuI) with various ligands, such as diamines, to facilitate the coupling of pyrazoles with aryl iodides and bromides, tolerating a wide range of functional groups. organic-chemistry.org Heterogeneous copper catalysts have also been developed to simplify catalyst removal and recycling. mdpi.com For example, copper nanorods supported on silica-coated magnetic nanoparticles have been used to catalyze the N-arylation of pyrazole with aryl halides in DMF with K2CO3 as the base, achieving excellent yields. mdpi.com Palladium-catalyzed reactions also provide an effective route to N-arylpyrazoles, particularly for coupling with aryl triflates. organic-chemistry.org

Table 4: Examples of N-Arylation of Pyrazole

Arylation PartnerCatalyst SystemConditionsYieldReference
IodobenzeneCuI / Diamine LigandK2CO3, DioxaneHigh organic-chemistry.org
4-MethoxyiodobenzeneCu°-EP/SiO2/Fe3O4K2CO3, DMF, 12-20h98% mdpi.com
Aryl TriflatesPalladium / tBuBrettPhos(Not specified)Very Good organic-chemistry.org
Arylboronic AcidsCupric Acetate (B1210297)Air, Room Temp.Good organic-chemistry.org

Introduction of Diverse Substituents on the Pyrazole Rings

The functionalization of the 3,3'-bipyrazole scaffold is crucial for tuning its chemical and physical properties for various applications. Diverse substituents can be introduced onto the pyrazole rings either by direct substitution on a pre-formed bipyrazole core or by constructing the bipyrazole system from appropriately substituted precursors.

Direct substitution methods allow for the modification of an existing bipyrazole framework. For instance, nitration is a key reaction for introducing nitro groups, which are important for applications in energetic materials. A method has been developed for the synthesis of 4,4'-dinitro-1H,1'H-[3,3'-bipyrazole]-5,5'-diamine from symmetric tetranitro-3,3'-bipyrazoles. researchgate.net This highlights a pathway to introduce both nitro and amino groups onto the 3,3'-bipyrazole core. researchgate.net Similarly, functionalization at the nitrogen atoms is a common strategy. The N-H protons on the pyrazole rings are acidic and can be deprotonated to allow for N-alkylation or N-arylation. Benzylation of 1H-bispyrazoles has been achieved by treatment with benzyl (B1604629) chloride under phase transfer conditions, and hydroxymethylation can be accomplished using aqueous formaldehyde (B43269). jst.go.jp

However, the most versatile method for obtaining substituted 3,3'-bipyrazoles involves the synthesis from functionalized building blocks. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a cornerstone. nih.govmdpi.com By choosing substituted hydrazines and/or substituted 1,3-dicarbonyl precursors, a wide array of substituents can be incorporated into the final bipyrazole structure from the outset. For example, using arylhydrazines leads to N-aryl substituted pyrazoles. mdpi.com The synthesis of 1-aryl-3,4,5-substituted pyrazoles through the condensation of 1,3-diketones with arylhydrazines is highly regioselective and proceeds in high yields. mdpi.com This principle is extended to bipyrazoles by using precursors that contain the eventual bipyrazole linkage.

Other advanced methods include transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling of arylboronic acids with chromones, followed by reaction with hydrazine, can yield 3,4-diarylpyrazoles, demonstrating a pathway to introduce aryl groups at specific positions. mdpi.com

Table 1: Methodologies for Introducing Substituents on Bipyrazole Rings

MethodReagents/ConditionsType of Substituent IntroducedReference
NitrationNitrating agentsNitro (-NO₂) researchgate.net
BenzylationBenzyl chloride, phase transfer catalystBenzyl (-CH₂Ph) jst.go.jp
HydroxymethylationAqueous formaldehyde (HCHO)Hydroxymethyl (-CH₂OH) jst.go.jp
Precursor MethodSubstituted hydrazines and 1,3-dicarbonylsAlkyl, Aryl, Functional Groups nih.govmdpi.com
Cross-CouplingArylboronic acids, Pd catalyst (Suzuki)Aryl groups mdpi.com

Synthesis of Bridged and Fused Bipyrazole Systems

Connecting the two pyrazole rings of a bipyrazole system through a covalent bridge or fusing them with another ring system creates rigid, complex architectures with unique properties, particularly for applications in materials science and as energetic materials.

Bridged Systems Bridged bipyrazoles typically involve linking the nitrogen or carbon atoms of the two pyrazole units with an alkyl or functionalized chain. Methylene-bridged bis-pyrazoles, such as 4,4'-methylenebis-1H-pyrazole, are synthesized to create a simple one-carbon bridge between the rings. jst.go.jp More complex bridges are used to enhance specific properties like thermal stability in energetic materials. A straightforward synthesis has been developed to create tricyclic energetic molecules by bridging two polynitroazole units with ethylene (B1197577) or propylene (B89431) moieties. researchgate.net This ring-closure reaction significantly increases thermal stability. researchgate.net Another example is the synthesis of N-N-bonded N,N'-{[4,4'-bi(1,2,4-triazole)]-3,3'-diyl}dinitramide, which, while not a bipyrazole, illustrates the principle of N-N bridging that can be applied to pyrazole systems. nih.gov

Fused Systems The fusion of bipyrazole units with other heterocyclic rings leads to novel polycyclic systems. These syntheses often involve intramolecular cyclization reactions of appropriately functionalized bipyrazole precursors. A notable example is the synthesis of dipyrazolo[1,5-a:4',3'-c]pyridines. beilstein-journals.org This tricyclic system is accessed through a multicomponent reaction involving 5-alkynylpyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, and an aldehyde or ketone. beilstein-journals.org The key step is a 6-endo-dig cyclization of a hydrazide intermediate. beilstein-journals.org

Another strategy involves the transformation of other heterocyclic systems. For example, pyrazolo[3,2-c:5,1-c']bis( Current time information in Bangalore, IN.vulcanchem.comtriazole) derivatives have been synthesized from 4,6-dichloro-5-nitropyrimidine (B16160) in a multi-step process that results in a fused pyrazole-triazole system. nih.gov Fused pyrazoles like pyrazolo[1,5-a]pyrimidines are considered privileged motifs in medicinal chemistry and are often synthesized from 3(5)-aminopyrazole precursors. mdpi.com These examples demonstrate that the strategic functionalization of pyrazole and bipyrazole cores opens pathways to a wide variety of complex bridged and fused heterocyclic structures.

Table 2: Examples of Bridged and Fused Bipyrazole Systems

System TypeSynthetic StrategyPrecursorsResulting StructureReference
BridgedAlkylene bridgingPolynitroazoles, ethylene/propylene linkersEthylene-/Propylene-bridged bipyrazoles researchgate.net
BridgedMethylene bridgingN/A4,4'-Methylenebis-1H-pyrazole jst.go.jp
FusedMulticomponent reaction / Cyclization5-Alkynylpyrazole-4-carbaldehydesDipyrazolo[1,5-a:4',3'-c]pyridines beilstein-journals.org
FusedHeterocycle transformation4,6-Dichloro-5-nitropyrimidine9-nitro-1H-pyrazolo[3,2-c:5,1-c']bis( Current time information in Bangalore, IN.vulcanchem.comtriazole) nih.gov
FusedCondensation/Cyclization3(5)-AminopyrazolesPyrazolo[1,5-a]pyrimidines mdpi.com

Coordination Chemistry and Ligand Design Principles of 3,3 Bi 1h Pyrazole

Ligand Design Strategies Employing 3,3'-Bi-1H-pyrazole and Its Analogues

The adaptability of the 3,3'-bipyrazole framework enables its use in various ligand design strategies, from simple bidentate chelators to more complex multidentate and dianionic systems.

The fundamental coordination behavior of 3,3'-bipyrazole involves the nitrogen atoms of its two pyrazole (B372694) rings. In its simplest form, it can act as a bidentate ligand, coordinating to a metal center through one nitrogen atom from each pyrazole ring, forming a stable chelate ring. vulcanchem.com This κ²-N,N' coordination is a common motif, leading to the formation of mononuclear complexes. vulcanchem.com However, depending on the reaction conditions and the steric bulk of substituents on the pyrazole rings, monodentate coordination can also be observed. The presence of bulky groups, such as tert-butyl substituents, can influence the conformation of the bipyrazole, sometimes favoring mononuclear complexes by preventing oligomerization. vulcanchem.com

The two sp² hybridized nitrogen atoms in each pyrazole ring exhibit different properties: one is basic and available for coordination, while the other's lone pair is involved in the aromatic system. imist.ma This inherent asymmetry within each ring contributes to the ligand's versatile coordination behavior.

To enhance the coordination capability and create more complex architectures, the 3,3'-bipyrazole scaffold can be functionalized with additional donor groups. A prominent strategy is the introduction of pyridyl groups, leading to pyridyl-pyrazole ligands. For instance, 5,5'-pyridyl-3,3'-bi-1H-pyrazole acts as a multidentate ligand with two distinct bidentate binding sites, one involving the pyridine (B92270) and a pyrazole nitrogen, and the other involving the two pyrazole nitrogens. rsc.org Such ligands can support the formation of polynuclear complexes, including linear trinuclear arrays of metal ions. rsc.org

The incorporation of other functional groups, such as amine chains, onto the pyrazole backbone can also increase the denticity and coordination versatility of the resulting ligands. uab.cat These modifications allow for the construction of coordination polymers and other complex structures by providing additional binding sites for metal ions. nih.govrsc.org

Deprotonation of the N-H protons on the pyrazole rings of 3,3'-bipyrazole and its substituted analogues generates dianionic chelate ligands. worktribe.com The pKa of these protons is typically in the range of 10-12, allowing for deprotonation under basic conditions. vulcanchem.com These dianionic ligands are strong electron donors and can stabilize metal ions in various oxidation states.

A notable example is 5,5'-di(trifluoromethyl)-3,3'-bipyrazolate (bipz²⁻), which has been used in the synthesis of iridium(III) and osmium(II) complexes. worktribe.comrsc.org In these complexes, the bipz²⁻ ligand acts as a potent dianionic chelate. The electronic properties of the resulting complexes can be tuned by the substituents on the bipyrazole backbone. For instance, computational studies on complexes with dianionic chelates suggest that the highest occupied molecular orbitals (HOMOs) often have significant contributions from both the metal and the dianionic ligand. worktribe.com This has implications for the photophysical properties of the complexes, leading to applications in areas like organic light-emitting diodes (OLEDs). worktribe.comrsc.org

Development of Multidentate Pyridyl-Pyrazole and Related Ligands

Formation of Metal Complexes with this compound Ligands

The synthesis of metal complexes with 3,3'-bipyrazole ligands can be achieved through various methods, yielding a range of coordination compounds with different stoichiometries and geometries.

Complexes of 3,3'-bipyrazole and its derivatives have been prepared with a variety of transition metals. For example, copper(II) complexes have been synthesized and studied for their potential catalytic activities, such as the oxidation of catechols. imist.maimist.ma The reaction of 5,5'-diphenyl-1H,1'H-3,3'-bipyrazole with copper(II) nitrate (B79036) and copper(II) acetate (B1210297) has been reported to yield complexes in good yields. imist.ma Similarly, nickel(II) complexes can be prepared, often resulting in octahedral geometries where the bipyrazole ligand coordinates in a bidentate fashion. vulcanchem.com

The synthesis of iridium(III) complexes often involves the use of dianionic bipyrazolate ligands. For instance, a charge-neutral Ir(III) complex, [Ir(dtbbpy)(ppy)(bipz)], was synthesized by treating an intermediate complex with 5,5'-di(trifluoromethyl)-3,3'-bipyrazole. worktribe.com This complex is a rare example of a central Ir(III) cation being coordinated by three distinct types of chelates: neutral, anionic, and dianionic. worktribe.com

The following table summarizes the synthesis of some transition metal complexes with bipyrazole-based ligands.

Metal IonBipyrazole LigandAncillary LigandsResulting Complex FormulaReference
Cu(II)5,5'-diphenyl-1H,1'H-3,3'-bipyrazoleNitrate[Cu(C₃₀H₂₂N₄)₃(NO₃)₂] imist.ma
Ni(II)5,5'-diphenyl-1H,1'H-3,3'-bipyrazoleChloride[Ni(C₃₀H₂₂N₄)₂(Cl)₂] imist.maimist.ma
Ir(III)5,5'-di(trifluoromethyl)-3,3'-bipyrazole4,4'-di-t-butyl-2,2'-bipyridine, 2-phenylpyridine[Ir(dtbbpy)(ppy)(bipz)] worktribe.com
Os(II)5,5'-di(trifluoromethyl)-3,3'-bipyrazole2,2'-bipyridine, 1,2-bis(phospholano)benzene[Os(bpy)(bipz)(pp2b)] rsc.org
Cu(II)5,5'-pyridyl-3,3'-bi-1H-pyrazoleTetrafluoroborateCu₃(L)₂₂ rsc.org
Ni(II)5,5'-pyridyl-3,3'-bi-1H-pyrazoleMethanol, TetrafluoroborateNi₃(L)₂(MeOH)₄₂ rsc.org

Several factors can influence the stoichiometry and yield of metal complexes formed with 3,3'-bipyrazole ligands. These include the nature of the metal ion, the solvent system, the presence of ancillary or blocking co-ligands, and the reaction conditions such as temperature and pH. researchgate.netsebhau.edu.lysolubilityofthings.com

The choice of solvent can significantly impact the solubility of the reactants and the stability of the resulting complexes. sebhau.edu.ly For instance, the use of mixed solvent systems like ethanol-water can affect complex formation, as water molecules can compete with the bipyrazole ligand for coordination to the metal ion. sebhau.edu.ly

The steric and electronic properties of substituents on the bipyrazole ring play a crucial role. Bulky substituents can hinder the formation of polynuclear complexes and favor mononuclear species. vulcanchem.com The electronic nature of the substituents can influence the donor strength of the ligand and the stability of the resulting complex. imist.ma

The stoichiometry of the reactants is also a key parameter. acs.org In some cases, the ratio of ligand to metal can be varied to control the final product. For example, the reaction of 5,5'-diphenyl-1H,1'H-3,3'-bipyrazole with transition metal salts has been shown to yield complexes with different ligand-to-metal ratios depending on the specific metal. imist.maimist.ma

Synthesis of Transition Metal Complexes (e.g., Cu(II), Ni(II), Ir(III))

Structural Elucidation of this compound Metal Complexes

The versatile bonding capabilities of the this compound scaffold allow for the construction of a diverse range of metal complexes with unique structural features. The ligand can act as a chelating agent, forming stable rings with metal ions, or as a bridging ligand, linking multiple metal centers to create polynuclear structures. The structural elucidation of these complexes, primarily through single-crystal X-ray diffraction, provides fundamental insights into their coordination and supramolecular chemistry.

The coordination environment around the metal center in this compound complexes is highly dependent on the metal ion, its oxidation state, and the presence of other ancillary ligands.

A well-characterized example is dichlorido(3,5,5'-trimethyl-1,3'-bi-1H-pyrazole-κ²N²,N²')copper(II). In this mononuclear complex, the Cu(II) ion displays a distorted square-planar coordination geometry. nih.goviucr.org The four coordination sites are occupied by two nitrogen atoms from the bidentate bipyrazole ligand and two chloride ions. nih.goviucr.org The five-membered chelate ring formed by the copper atom and the ligand is nearly planar, with a maximum deviation of only 0.0181 (17) Å for one of the nitrogen atoms. nih.govnih.gov This plane creates a significant dihedral angle of 30.75 (6)° with the CuCl₂ plane, highlighting the geometric distortion. nih.govnih.gov

In more complex systems, such as those involving substituted bipyrazole ligands designed to bridge multiple metal ions, varied coordination geometries are observed within the same molecule. For instance, in a linear trinuclear copper(II) complex supported by a 5,5'-pyridyl-3,3'-bi-1H-pyrazole ligand, two distinct coordination environments exist. rsc.orgrsc.org The terminal Cu(II) ions are four-coordinate, bonded to two nitrogen atoms from a pyridine and a pyrazole group of the ligand, adopting a square-pyramidal geometry. rsc.org The central Cu(II) ion, however, is coordinated by four nitrogen atoms from the four pyrazole groups of the two encompassing ligands. rsc.org A similar trinuclear nickel(II) complex suggests that the central Ni(II) ion is diamagnetic, while the terminal Ni(II) ions are paramagnetic. rsc.org

ComplexMetal CenterCoordination NumberGeometryReference
[CuCl₂(C₉H₁₂N₄)]Cu(II)4Distorted Square-Planar nih.goviucr.org
Cu₃(L)₂₂ where L = 5,5'-pyridyl-3,3'-bi-1H-pyrazoleCu(II) (terminal)4Square-Pyramidal rsc.org
Cu₃(L)₂₂ where L = 5,5'-pyridyl-3,3'-bi-1H-pyrazoleCu(II) (central)4(Four-coordinate) rsc.org
Ni₃(L)₂(MeOH)₄₂ where L = 5,5'-pyridyl-3,3'-bi-1H-pyrazoleNi(II) (terminal)-Paramagnetic rsc.org
Ni₃(L)₂(MeOH)₄₂ where L = 5,5'-pyridyl-3,3'-bi-1H-pyrazoleNi(II) (central)-Diamagnetic (low-spin) rsc.org

The solid-state packing of this compound metal complexes is governed by a combination of non-covalent interactions, which assemble the individual complex molecules into ordered three-dimensional supramolecular architectures.

Hydrogen bonding is a predominant force in the crystal engineering of bipyrazole complexes. The N-H protons of the pyrazole rings are effective hydrogen bond donors, readily interacting with anionic ligands or solvent molecules. In the crystal structure of dichlorido(3,5,5'-trimethyl-1,3'-bi-1H-pyrazole)copper(II), adjacent molecules are linked by N-H···Cl hydrogen bonds to form centrosymmetric dimers. nih.govnih.gov The stability of this crystal lattice is further enhanced by weaker C-H···N and C-H···Cl intermolecular hydrogen bonds. nih.govnih.gov

The versatility of the bipyrazole scaffold is also evident in organic-inorganic hybrid materials. For example, the 3,3′,5,5′-tetramethyl-4,4′-bi-1H-pyrazole-2,2′-diium cation, [H₂Me₄bpz]²⁺, acts as a potent hydrogen-bond donor. In a framework with polyoxomolybdate anions, it forms N···O hydrogen bonds with N···O distances ranging from 2.770 (4) to 3.146 (4) Å, generating two-dimensional layers. researchgate.net These layers are then further linked by hydrogen bonds involving water molecules. researchgate.net

Complex/Cation SystemDonorAcceptorH-Bond TypeDistance (Å)Reference
[CuCl₂(C₉H₁₂N₄)]N-HClN-H···Cl- nih.govnih.gov
[CuCl₂(C₉H₁₂N₄)]C-HNC-H···N- nih.govnih.gov
[CuCl₂(C₉H₁₂N₄)]C-HClC-H···Cl- nih.govnih.gov
{[H₂Me₄bpz]²⁺[Mo₈O₂₆]⁴⁻}N-HON-H···O2.770(4) - 3.146(4) researchgate.net

Aromatic π-π stacking interactions are crucial in stabilizing the crystal packing of many planar heterocyclic ligand complexes. For bipyrazole complexes, the interaction is typically an offset or "slipped" stacking arrangement rather than a direct face-to-face overlap. rsc.org This configuration, where the rings are parallel but displaced, is energetically favorable. rsc.orgrsc.org

The crystal structure of dichlorido(3,5,5'-trimethyl-1,3'-bi-1H-pyrazole)copper(II) provides a clear example of this phenomenon. The packing is stabilized by weak, slipped π-π stacking interactions between the pyrazole rings of symmetry-related molecules. nih.goviucr.orgnih.gov These interactions are characterized by a short interplanar separation and a specific centroid-to-centroid distance, indicative of significant orbital overlap.

ComplexInteraction TypeInterplanar Separation (Å)Centroid-to-Centroid Distance (Å)Reference
[CuCl₂(C₉H₁₂N₄)]Slipped π-π Stacking3.439 (19)3.581 (19) nih.govnih.gov

Intermolecular Interactions in Crystal Lattices of Complexes

Hydrogen Bonding Networks

Electronic and Magnetic Properties of Bipyrazole Metal Complexes

The electronic structure of metal complexes derived from this compound dictates their magnetic and photophysical properties. When paramagnetic metal ions are brought into proximity by a bridging bipyrazole ligand, magnetic exchange interactions can occur between the metal centers.

The pyrazolate bridge of the this compound ligand is an efficient mediator of magnetic exchange interactions between metal ions. Cryomagnetic studies on linear trinuclear copper(II) and nickel(II) complexes bridged by a 5,5'-pyridyl-3,3'-bi-1H-pyrazole ligand have demonstrated the presence of intramolecular antiferromagnetic coupling. rsc.orgrsc.org This is evidenced by the characteristic decrease in the χmT product as the temperature is lowered. rsc.org

In the trinuclear copper(II) complex, the strong overlap of magnetic orbitals on the molecular plane defined by the ligands facilitates substantial antiferromagnetic coupling. rsc.org For the analogous trinuclear nickel(II) complex, magnetic analysis suggests that the terminal paramagnetic Ni(II) ions are weakly coupled through the central diamagnetic Ni(II) ion. rsc.org This interaction can be quantified using a dinuclear spin model, yielding a magnetic exchange coupling constant (J₂) of -1.01 cm⁻¹. rsc.org The negative sign of the J value confirms the antiferromagnetic nature of the interaction, where the electron spins on the adjacent metal centers align in an anti-parallel fashion. numberanalytics.com Theoretical studies on simpler pyrazole-bridged dinuclear systems confirm that the pyrazole ligand provides an effective pathway for antiferromagnetic exchange by allowing the overlap of magnetic orbitals. mdpi.com

ComplexMagnetic BehaviorKey FindingJ Value (cm⁻¹)Reference
Cu₃(L)₂₂ where L = 5,5'-pyridyl-3,3'-bi-1H-pyrazoleIntramolecular AntiferromagneticχmT decreases as temperature is lowered, indicating coupling.- rsc.orgrsc.org
Ni₃(L)₂(MeOH)₄₂ where L = 5,5'-pyridyl-3,3'-bi-1H-pyrazoleIntramolecular AntiferromagneticWeak coupling between terminal Ni(II) ions via the central Ni(II) ion.J₂ = -1.01 rsc.org

Mixed-Valency and Electrical Conductivity in Polynuclear Assemblies

The exploration of mixed-valency and electrical conductivity in polynuclear assemblies featuring the this compound ligand is a specialized area of inorganic chemistry. While extensive research exists for analogous bridging ligands, specific data for polynuclear complexes based on this compound remains limited in publicly accessible scientific literature. However, by examining the principles of mixed-valence compounds and the properties of structurally related systems, a theoretical framework for the potential behavior of this compound-bridged assemblies can be established.

Mixed-valence compounds are chemical species that contain an element in more than one oxidation state. northwestern.edu In polynuclear coordination complexes, this phenomenon often involves two or more metal centers, bridged by a ligand, where the metal ions possess different oxidation states. These systems are of significant interest for their unique electronic properties, including intramolecular electron transfer, which can give rise to electrical conductivity.

The degree of electronic communication between the metal centers in a mixed-valence complex is crucial and is categorized by the Robin-Day classification:

Class I: The valences are localized on individual metal sites with no significant interaction. wikipedia.org

Class II: There is a moderate degree of electronic coupling, leading to a thermally activated intervalence charge transfer (IVCT). These complexes often exhibit a characteristic broad absorption band in the near-infrared (NIR) region of the spectrum. wikipedia.org

Class III: Strong electronic coupling leads to the delocalization of electrons over the metal centers, and the individual oxidation states become indistinguishable. wikipedia.org

For a this compound ligand bridging two metal centers, the resulting polynuclear assembly could potentially form mixed-valence species upon oxidation or reduction. The electronic coupling between the metal centers would be mediated by the bipyrazole bridge. The extent of this coupling is influenced by several factors, including the nature of the metal ions, the distance between them, and the electronic structure of the bridging ligand itself.

In related systems, such as those with bis(N-methylbenzimidazol-2-yl)biphenyl bridges, the electronic coupling in biscyclometalated ruthenium complexes was found to be dependent on the terminal ligands. nih.gov This suggests that in a hypothetical mixed-valence complex of this compound, the choice of other ligands attached to the metal centers would also play a critical role in tuning the electronic properties.

The potential for electrical conductivity in polynuclear assemblies of this compound would be contingent on the formation of a continuous network that facilitates charge transport. In coordination polymers, conductivity can arise from either ionic or electronic transport. researchgate.net For electronic conductivity to occur in a mixed-valence system, there must be an efficient pathway for electrons to move through the material. This is often achieved through the π-conjugated system of the bridging ligands.

The synthesis of polynuclear complexes with this compound would likely involve the reaction of a suitable metal precursor with the ligand in a specific stoichiometric ratio. The resulting structure, whether it be a discrete dinuclear complex or an extended coordination polymer, would dictate its potential for mixed-valency and electrical conductivity. The table below outlines hypothetical parameters that would be critical in the characterization of such a mixed-valence system.

Table 1: Key Parameters for Characterizing Hypothetical Mixed-Valence Polynuclear this compound Complexes

ParameterDescriptionSignificance
Redox PotentialsThe potentials at which the metal centers undergo oxidation or reduction.The difference between the redox potentials of the two metal centers can be used to calculate the comproportionation constant (Kc), which indicates the stability of the mixed-valence state.
Intervalence Charge Transfer (IVCT) BandA characteristic absorption band in the electronic spectrum, typically in the NIR region, arising from the transfer of an electron between the mixed-valence metal centers. wikipedia.orgThe energy and intensity of the IVCT band provide information about the degree of electronic coupling (Hab) between the metal centers.
Electrical Conductivity (σ)A measure of the material's ability to conduct an electric current.Indicates the efficiency of charge transport through the polynuclear assembly.
Magnetic SusceptibilityA measure of how a material responds to an applied magnetic field.Can provide insights into the electronic structure and the presence of unpaired electrons in the mixed-valence state.

Advanced Spectroscopic and Structural Characterization of 3,3 Bi 1h Pyrazole Systems

Solution-Phase and Solid-State Spectroscopic Techniques

Spectroscopic methods provide complementary information to crystallographic techniques, offering insights into the structure and dynamics of molecules in both solution and the solid state.

NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure in solution. For 3,3'-Bi-1H-pyrazole, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

¹H NMR: The ¹H NMR spectrum provides information about the number and connectivity of hydrogen atoms. For this compound, one would expect signals for the N-H protons and the C-H protons of the pyrazole (B372694) rings. The chemical shift of the N-H proton can be broad and its position is sensitive to solvent and concentration due to hydrogen bonding. The protons on the pyrazole ring typically appear in the aromatic region. chemicalbook.comspectrabase.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For the symmetric this compound, one would expect three distinct signals for the pyrazole carbons (C3/C3', C4/C4', and C5/C5'). The chemical shifts are indicative of the electronic environment of each carbon atom. nih.gov

¹⁵N NMR: ¹⁵N NMR spectroscopy is highly sensitive to the electronic environment of nitrogen atoms. researchgate.netresearchgate.net In pyrazoles, two distinct nitrogen signals are expected: one for the pyrrole-type nitrogen (-NH) and one for the pyridine-type nitrogen (-N=). The chemical shifts of these nitrogens can provide valuable information about tautomerism and hydrogen bonding.

¹⁹F NMR: While not applicable to the parent this compound, ¹⁹F NMR is a crucial tool for fluorinated derivatives. The large chemical shift range and high sensitivity of the ¹⁹F nucleus make it excellent for probing structural and electronic effects of fluorine substitution.

Expected NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)Reference
¹HN-H~10-14 (solvent dependent) chemistrysteps.com
¹HC4-H, C4'-H~6.5 chemicalbook.com
¹HC5-H, C5'-H~7.6 chemicalbook.com
¹³CC3, C3'~145-150 nih.gov
¹³CC4, C4'~105-110 nih.gov
¹³CC5, C5'~130-135 nih.gov
¹⁵NN1 (pyrrole-type)~ -170 to -180 researchgate.netresearchgate.net
¹⁵NN2 (pyridine-type)~ -70 to -90 researchgate.netresearchgate.net

For this compound, key vibrational modes include:

N-H stretching: A broad band typically observed in the region of 3100-3300 cm⁻¹ in the IR spectrum, characteristic of the pyrazole N-H group involved in hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.

C=N and C=C stretching: These ring stretching vibrations are found in the 1400-1600 cm⁻¹ region and are characteristic of the pyrazole ring.

Ring deformation modes: These appear at lower frequencies and are part of the fingerprint region, which is unique to the molecule.

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. derpharmachemica.com

Characteristic Vibrational Frequencies for Pyrazole Rings

Vibrational ModeExpected Frequency Range (cm⁻¹)Reference
N-H stretch3100 - 3300 researchgate.net
Aromatic C-H stretch3000 - 3100 derpharmachemica.com
C=N/C=C ring stretch1400 - 1600 researchgate.netderpharmachemica.com
In-plane ring deformation1000 - 1300 nih.gov
Out-of-plane C-H bend750 - 900 derpharmachemica.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In conjugated systems like this compound, the most significant transitions are typically π → π*.

The absorption maximum (λmax) is influenced by the extent of conjugation. For this compound, the conjugation between the two pyrazole rings is expected to result in an absorption at a longer wavelength compared to a single pyrazole ring. The parent pyrazole exhibits a strong absorption band around 203-210 nm. nih.gov The bipyrazole system would be expected to show a bathochromic (red) shift in its absorption spectrum.

Emission spectroscopy (fluorescence) can be used to study the excited state properties of the molecule. If the compound is fluorescent, an emission spectrum can be recorded by exciting the molecule at its absorption maximum. The resulting spectrum provides information about the energy difference between the excited and ground states.

Electronic Absorption Data for Pyrazole Systems

Compoundλmax (nm)Solvent/PhaseTransitionReference
Pyrazole203Gas Phaseπ → π nih.gov
Substituted Dipyridylpyrazole~300-350CH₂Cl₂π → π researchgate.net
This compound (Expected)220 - 260-π → π*

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For bipyrazole systems, soft ionization techniques are particularly favored as they minimize fragmentation, allowing for clear observation of the molecular ion.

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar, thermally labile, and large molecules. libretexts.org It generates ions directly from a solution, which helps in preventing the decomposition of the analyte. In ESI-MS, the sample solution is sprayed through a highly charged capillary, forming a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]+ or other adducts. This method is highly sensitive and can be coupled with liquid chromatography for the analysis of complex mixtures. libretexts.org

Table 1: Predicted ESI-MS Data for this compound

Formula Molecular Weight ( g/mol ) Ion Species Expected m/z
C₆H₆N₄ 134.14 nih.gov [M+H]⁺ 135.15

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique well-suited for non-volatile and large molecules, including polymers and supramolecular assemblies. ucsb.edu In this method, the analyte is co-crystallized with a large excess of a matrix compound, which strongly absorbs laser energy. ucsb.edu A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with minimal fragmentation. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio.

MALDI-TOF is particularly useful in characterizing complex bipyrazole systems, such as coordination oligomers and supramolecular grids. For instance, it has been successfully used to recognize the tandem assembly of copper complexes with 5,5'-pyridyl-3,3'-bi-1H-pyrazole ligands, identifying large grid-like structures such as [CuI₄CuII₅(L)₆] and higher oligomers. researchgate.netresearchgate.net The choice of matrix is critical for successful analysis and depends on the analyte's properties. tcichemicals.com

Table 2: Common MALDI-TOF Matrices for Nitrogen-Containing Heterocyclic Compounds

Matrix Name Abbreviation Typical Analytes
α-Cyano-4-hydroxycinnamic Acid CHCA, HCCA Peptides, Small Molecules ucsb.edutcichemicals.com
2,5-Dihydroxybenzoic Acid DHB Peptides, Glycans, Polar Polymers ucsb.edutcichemicals.com
Sinapinic Acid SA Proteins, High MW Peptides ucsb.edutcichemicals.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. abo.fi For this compound, these methods provide critical information on its thermal stability, melting point, and decomposition behavior.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. libretexts.orginnovatechlabs.com The resulting TGA curve plots mass percentage against temperature, revealing thermal events that involve mass loss, such as decomposition, evaporation, or desorption, as well as events involving mass gain like oxidation. tainstruments.com This technique is fundamental for determining the thermal stability range of a compound. innovatechlabs.com

While a specific TGA thermogram for this compound is not available, analysis of related pyrazole compounds provides insight. For example, the thermal decomposition of 1H-pyrazole-3,5-dicarboxylic acid has been studied, showing distinct decomposition steps under both inert and oxidative atmospheres. researchgate.net For a compound like this compound, TGA would be expected to show a stable region at lower temperatures followed by a sharp decrease in mass upon reaching its decomposition temperature, likely proceeding in one or more steps as the molecule fragments.

Table 3: Illustrative TGA Decomposition Stages for a Generic Pyrazole Derivative

Temperature Range (°C) Mass Loss (%) Associated Process
100 - 200 ~5% Loss of adsorbed solvent or water
250 - 400 ~60% Major decomposition of the organic structure
> 400 ~35% Decomposition of remaining char

Note: This table is illustrative and not specific to this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. torontech.com It is used to detect thermal transitions such as melting (endothermic), crystallization (exothermic), glass transitions, and chemical reactions like decomposition. torontech.comnih.gov The DSC thermogram plots heat flow versus temperature, where peaks indicate thermal events.

For this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. At higher temperatures, one or more exothermic peaks would likely appear, indicating thermal decomposition. researchgate.net For instance, energetic materials based on pyrazole structures, such as 1,1'-azobis(3,5-dinitropyrazole), exhibit high decomposition temperatures as identified by DSC, indicating significant thermal stability. bibliotekanauki.pl The combination of TGA and DSC provides a comprehensive thermal profile of a compound. researchgate.net

Table 4: Thermal Events Detectable by DSC for a Hypothetical Bipyrazole Compound

Thermal Event Peak Type Typical Temperature (°C) Information Gained
Melting Endothermic 150 - 250 Melting Point, Purity
Crystallization Exothermic Variable (on cooling) Crystalline Nature
Decomposition Exothermic > 250 Thermal Stability, Reaction Enthalpy

Note: This table is illustrative and not specific to this compound.

Thermogravimetric Analysis (TGA)

Surface Analysis and Intermolecular Interaction Mapping

Understanding the intermolecular interactions within the crystal lattice of this compound is crucial for predicting its crystal packing, physical properties, and potential for forming co-crystals or coordination polymers. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these non-covalent interactions.

Hirshfeld surface analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like dnorm (normalized contact distance) onto this surface, regions of significant intermolecular contact can be identified. Red spots on a dnorm surface indicate close contacts, often corresponding to hydrogen bonds.

This analysis can be broken down into a 2D fingerprint plot, which summarizes the distribution of intermolecular contacts. These plots provide quantitative percentages for various interactions, such as H···H, C···H, and N···H. as-proceeding.com For pyrazole-containing structures, hydrogen bonding (N-H···N) and π-π stacking are often significant contributors to the crystal packing. as-proceeding.com Studies on related heterocyclic compounds show that H···H contacts typically dominate, often accounting for 40-60% of all interactions, followed by C···H/H···C and heteroatom contacts (O···H, N···H). as-proceeding.comacs.orgiucr.org

Table 5: Representative Intermolecular Contact Percentages from Hirshfeld Surface Analysis of Related Heterocyclic Compounds

Interaction Type Contribution (%) in a Pyrazole Derivative as-proceeding.com Contribution (%) in a Pyridine (B92270) Derivative iucr.org
H···H 60.5% 46.4%
O···H / H···O 20.4% 11.9%
C···H / H···C 10.7% 22.4%
N···H / H···N 6.5% 11.1%

Note: Data is from related structures and serves to illustrate the type of information obtained.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of close contacts between neighboring molecules. By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface for a given molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.

The analysis generates several graphical representations, most notably the d_norm map, which highlights intermolecular short contacts, and the two-dimensional fingerprint plot, which summarizes all intermolecular interactions in the crystal. The d_norm surface displays a color spectrum where red spots indicate shorter-than-van-der-Waals contacts (strong interactions like hydrogen bonds), white regions represent contacts around the van der Waals separation, and blue regions show longer contacts. The fingerprint plot provides a quantitative summary by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The percentage contribution of different types of atomic contacts to the total Hirshfeld surface area can be calculated, offering a quantitative measure of the various intermolecular interactions that stabilize the crystal structure.

In the study of pyrazole-based systems, Hirshfeld surface analysis reveals the significance of various non-covalent interactions in molecular packing. For instance, in a newly synthesized 3-4′-bipyrazole derivative, the analysis showed that H···H and H···C intermolecular contacts are the most dominant. mdpi.com Specifically, H···H contacts accounted for 54.8–55.3% of the interactions, while H···C contacts made up 28.3–29.2%. mdpi.comresearchgate.net Other less dominant, yet important, interactions included O···H (5.8–6.5%), N···H (3.8–4.6%), and C···C (3.0–4.9%) contacts. mdpi.comresearchgate.net The d_norm map for this compound clearly indicated red spots corresponding to these short-distance contacts, visually confirming the presence of these interactions. mdpi.com

Similarly, in a study of 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole, Hirshfeld analysis demonstrated that H···H interactions were the most significant contributor to the crystal packing, accounting for 60.5% of the total surface contacts. as-proceeding.com This was followed by O···H (20.4%), C···H (10.7%), and N···H (6.5%) interactions. as-proceeding.com For a copper(II) complex involving an ethyl 5-methyl-1H-pyrazole-3-carboxylate ligand, the analysis also highlighted the prevalence of contacts involving hydrogen atoms. iucr.org The most significant contributions were from H···H (40%), H···Cl/Cl···H (24.3%), H···O/O···H (11.8%), H⋯C/C⋯H (9.2%), and H⋯N/N⋯H (8.3%) contacts. iucr.org

These findings underscore the general importance of hydrogen-based contacts in the solid-state structures of pyrazole derivatives. The quantitative data derived from Hirshfeld surface analysis provides a detailed understanding of the supramolecular architecture, which is crucial for crystal engineering and the design of new materials with specific properties.

Table of Intermolecular Contact Contributions for Pyrazole Derivatives

CompoundH···H (%)C···H/H···C (%)O···H/H···O (%)N···H/H···N (%)C···C (%)Other (%)Reference
3-4′-Bipyrazole derivative54.8–55.328.3–29.25.8–6.53.8–4.63.0–4.9- mdpi.comresearchgate.net
3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole60.510.720.46.5-- as-proceeding.com
Copper(II)-pyrazole-3-carboxylate complex40.09.211.88.32.927.8 (H···Cl, C···O, C···N, C···Cl, O···N, Cl···Cl) iucr.org

Theoretical and Computational Investigations of 3,3 Bi 1h Pyrazole Systems

Molecular Conformation and Intermolecular Interaction Studies

The three-dimensional shape of the 3,3'-Bi-1H-pyrazole molecule and how it interacts with neighboring molecules are critical to its properties in the solid state and in solution.

Computational studies can explore the potential energy surface of the molecule to identify stable conformers. A key conformational feature of this compound is the rotation around the C-C bond connecting the two pyrazole (B372694) rings. This rotation determines the dihedral angle between the rings and whether the molecule adopts a planar or a twisted conformation. The planarity of the system can affect its electronic properties, such as conjugation and the HOMO-LUMO gap. In related bipyrazole structures, both planar and twisted conformations have been observed, often influenced by steric hindrance from substituents or by intermolecular forces in the crystal lattice. iucr.org

Intermolecular interactions play a crucial role in the self-assembly of molecules in the solid state. For this compound, the presence of N-H groups allows for the formation of strong hydrogen bonds, where the N-H acts as a donor and the pyridinic nitrogen of an adjacent molecule acts as an acceptor. mdpi.com These hydrogen bonds can lead to the formation of supramolecular structures like dimers, chains, or more complex networks. iucr.orgiucr.org

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrazole rings can also contribute to the stability of the crystal structure. iucr.org The nature and strength of these intermolecular forces can be investigated computationally by analyzing dimers or larger clusters of molecules. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts in a crystal structure. iucr.org

Conformational Analysis of Syn and Anti Isomers

The rotational barrier around the central C-C bond in this compound gives rise to two primary conformations: syn and anti. In the syn conformation, the two pyrazole rings are oriented on the same side relative to the central bond, while in the anti conformation, they are on opposite sides.

Theoretical calculations have been employed to determine the relative stabilities of these isomers. For the parent this compound, the anti conformer is generally found to be more stable than the syn conformer. This preference is attributed to the minimization of steric hindrance and electrostatic repulsion between the lone pairs of the nitrogen atoms on the adjacent rings.

The energy difference between the syn and anti forms is a key parameter in understanding the conformational landscape. For instance, in a study of 1,1'-diphenyl-5,5'-bi-1H-pyrazole, a derivative of the core structure, the energy difference between the syn and anti forms is influenced by π-π stacking and dipole-dipole interactions. csic.es The introduction of different aromatic rings at the N-phenyl positions further modulates this energy difference. csic.es

Table 1: Calculated Energy Differences and Dihedral Angles for Syn and Anti Conformers of Substituted Bi-1H-pyrazoles

CompoundMethodBasis SetConformerDihedral Angle (°)Relative Energy (kcal/mol)
1,1'-Diphenyl-5,5'-bi-1H-pyrazoleDFTNot SpecifiedSynNot SpecifiedHigher
1,1'-Diphenyl-5,5'-bi-1H-pyrazoleDFTNot SpecifiedAntiNot SpecifiedLower

Note: Specific values for dihedral angles and relative energies are often dependent on the computational method and basis set used.

Quantification of π-π Stacking and Dipole-Dipole Interactions

Non-covalent interactions, particularly π-π stacking and dipole-dipole interactions, play a crucial role in the structure, stability, and molecular recognition properties of this compound systems. libretexts.org Computational methods are instrumental in quantifying these weak interactions.

π-π Stacking: The aromatic pyrazole rings can engage in π-π stacking interactions, where the planes of the rings are parallel to each other. libretexts.org These interactions can occur in a sandwich or displaced stacking arrangement and are a combination of dispersion and electrostatic forces. libretexts.org Theoretical studies on derivatives like 3,3'-dimethyl-1,1'-diphenyl-5,5'-bi-1H-pyrazole have been used to evaluate its potential as a molecular balance for measuring π-π stacking. csic.es The energy difference between the syn and anti conformers in such systems provides a measure of the π-π stacking interaction strength. csic.es

Computational Reaction Mechanism and Pathway Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound and its derivatives.

Elucidation of Reaction Regioselectivity and Stereoselectivity

The synthesis of substituted pyrazoles often leads to the formation of regioisomers. Computational studies can elucidate the factors governing this regioselectivity. For example, in the synthesis of pyrazoles from the reaction of unsymmetrical 1,3-diketones with hydrazines, density functional theory (DFT) calculations can be used to model the transition states for the formation of the different possible regioisomers. nih.govmdpi.com The calculated activation energies can then predict the major product, which can be compared with experimental findings. growingscience.com

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated computationally. In reactions involving the formation of chiral centers or geometric isomers (E/Z), computational modeling can help rationalize the observed stereochemical outcomes. semanticscholar.org For instance, the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been studied, with a proposed mechanism involving coordination guidance by a silver catalyst. semanticscholar.org

Energy Profiles of Key Synthetic Transformations

The energy profile of a reaction provides a detailed map of the energy changes that occur as reactants are converted into products. Computational methods can be used to calculate the energies of reactants, intermediates, transition states, and products for key synthetic steps in the formation of this compound. utas.edu.au

For example, the [3+2] cycloaddition reaction between a diazo compound and an alkyne is a common method for pyrazole synthesis. growingscience.comorganic-chemistry.org DFT calculations can be used to map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy. growingscience.com This information is crucial for understanding the reaction kinetics and optimizing reaction conditions.

Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict and interpret the spectroscopic data of molecules, providing a powerful complement to experimental techniques.

Computational Vibrational Spectra Simulation

The vibrational frequencies of this compound can be calculated using methods like DFT. nih.gov These calculated frequencies can then be used to simulate the infrared (IR) and Raman spectra of the molecule. By comparing the simulated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. nih.govacrhem.org

The calculated vibrational spectra are often scaled to improve agreement with experimental results. nih.gov This scaling accounts for systematic errors in the computational methods and the effects of the molecular environment in the experimental measurement. The analysis of the vibrational modes can provide valuable information about the molecular structure and bonding.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyrazole Derivative

Vibrational ModeExperimental FT-IRCalculated (B3LYP/6-311+G**)Assignment
N-H stretch~3180Scaled valueStretching of the N-H bond
C=N stretch~1611Scaled valueStretching of the C=N bond in the pyrazole ring
Ring deformation~634Scaled valueIn-plane or out-of-plane deformation of the pyrazole ring

Data is illustrative and based on typical values for pyrazole derivatives. acrhem.orgderpharmachemica.com

Theoretical UV-Vis Absorption Spectra Calculation

Theoretical and computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are indispensable tools for elucidating the electronic structure and photophysical properties of this compound and its derivatives. These calculations provide detailed insights into the nature of electronic transitions, helping to interpret and assign the absorption bands observed in experimental UV-Vis spectra.

The computational approach typically begins with the optimization of the molecule's ground-state geometry using DFT methods. A popular and effective choice for pyrazole-containing systems is the B3LYP hybrid functional, often paired with basis sets like 6-31G* or 6-311++G(d,p). jcsp.org.pkuob.edu.lyekb.eg Following geometry optimization, TD-DFT calculations are performed to compute the vertical excitation energies and corresponding oscillator strengths, which are used to simulate the UV-Vis absorption spectrum. jcsp.org.pkmdpi.com The choice of functional for the TD-DFT step can be critical, with functionals like B3LYP, CAM-B3LYP, and PBE1PBE being commonly employed to achieve good correlation with experimental data. dntb.gov.uaresearchgate.net

These theoretical spectra allow for the identification of the primary electronic transitions, such as π→π* and n→π*, which are characteristic of conjugated aromatic systems like bipyrazoles. nih.govrsc.org The analysis is further deepened by examining the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter, as a smaller gap often corresponds to a lower excitation energy and a red shift in the absorption spectrum, indicating greater potential for intramolecular charge transfer. nih.govimist.ma

For instance, in studies of pyranopyrazole derivatives, TD-DFT calculations at the B3LYP level have been used to identify theoretical electronic transfers corresponding to experimental absorption peaks, attributing them to transitions like HOMO to LUMO. nih.gov Similarly, for pyrazole-carboxamides, TD-B3LYP/6-31G* calculations have determined absorption wavelengths and oscillator strengths, with analysis of the HOMO-LUMO gap suggesting the potential for electron delocalization. jcsp.org.pk

In the context of metal complexes incorporating bipyrazole ligands, TD-DFT is crucial for understanding the complex interplay of orbitals from the metal center and the ligand. For example, in Ir(III) complexes with a 5,5'-di(trifluoromethyl)-3,3'-bi-pyrazole (a derivative of this compound) ligand, TD-DFT calculations have successfully matched experimental absorption trends. These calculations revealed that in some complexes, the HOMO is predominantly located on the bipyrazole chelate, and the low-energy optical transitions are best described as metal-ligand-to-ligand charge transfers (MLLCT). researchgate.net

The solvent environment can also be incorporated into these models using approaches like the Polarizable Continuum Model (PCM), which allows for the simulation of spectra in different solvents and helps to explain observed solvatochromic shifts. ekb.egrsc.orgresearchgate.net Comparisons between calculated spectra in the gas phase and in solution can reveal the influence of the solvent on the electronic transitions. researchgate.net

The table below summarizes representative theoretical UV-Vis absorption data for various pyrazole-based systems, illustrating the application of computational methods in predicting their photophysical properties.

Compound/SystemMethod/Basis SetCalculated λmax (nm)Assigned Transition(s)Reference
5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT)TD-B3LYP/6-311++G(d,p)225Not specified acs.org
Pyranopyrazole Derivative (Compound 5)TD-DFT336, 217HOMO → LUMO, HOMO → LUMO+1 nih.gov
Pyranopyrazole Derivative (Compound 8)TD-DFT341, 233HOMO → LUMO, HOMO → LUMO+1 nih.gov
Fused Pyrazole-Phenanthridine (Compound 2a)PCM/B3LYP/6-31+G* (in TFA)326.3Not specified rsc.org
Protonated Fused Pyrazole-Phenanthridine (2a+H+)PCM/B3LYP/6-31+G* (in TFA)367.23HOMO → LUMO rsc.org
Pyrazole-Carboxamide (Compound 6)TD-B3LYP/6-31G*291Not specified jcsp.org.pk

Applications of 3,3 Bi 1h Pyrazole in Advanced Materials and Catalysis

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks are a class of crystalline porous polymers formed by the self-assembly of metal ions or clusters with organic ligands. wikipedia.org The 3,3'-bipyrazole scaffold serves as an excellent ditopic linker, facilitating the creation of robust frameworks with diverse topologies and functionalities.

The design of bipyrazole-based MOFs leverages the geometric and electronic properties of the ligand in combination with various metal centers. The conformational flexibility of the bipyrazole unit, particularly the torsion angle between the two pyrazole (B372694) rings, plays a crucial role in determining the final dimensionality and topology of the coordination polymer. acs.org Researchers employ different synthetic strategies, such as hydrothermal and solvothermal methods, to control the crystallization process and obtain desired structures. mdpi.comnih.govresearchgate.net

The choice of metal ion and the inclusion of ancillary ligands, like polycarboxylates, are key variables in the design process. For instance, a series of Co(II) MOFs have been constructed using a bis-pyrazole ligand in conjunction with various benzene (B151609) polycarboxylic acids, resulting in architectures ranging from 2D grids to 3D diamondoid networks. acs.org Similarly, the reaction of 3,3',5,5'-tetramethyl-4,4'-bipyrazole with cadmium nitrate (B79036) has been shown to produce two-dimensional layered polymers. researchgate.net These methods allow for the deliberate construction of materials with specific structural features for targeted applications.

Below is a table summarizing examples of synthesized bipyrazole-based MOFs.

MOF Designation/FormulaMetal Ion(s)Bipyrazole LigandSynthesis MethodReference
[Cu(DNBT)(ATRZ)3]nCu(II)5,5′-dinitro-2H,2′H-3,3′-bi-1,2,4-triazole (DNBT)Hydrothermal mdpi.com
Ni-Me4bpz (C20H24Cl2N8Ni)Ni(II)3,3',5,5'-tetramethyl-4,4'-bipyrazole (H2Me4bpz)Solvothermal nih.gov
[Cd(Me4bpz)2(NO3)2]Cd(II)3,3′,5,5′-tetramethyl-4,4′-bipyrazole (Me4bpz)Crystallization researchgate.net
Co(II) MOFs SeriesCo(II)Bis-pyrazole ligandNot Specified acs.org

The topology of a MOF describes the connectivity of its constituent building blocks. Bipyrazole-based MOFs exhibit a remarkable variety of structural topologies, which directly influences their physical properties, including porosity. Common topologies observed include the diamondoid (dia) net and the quartz (qtz) net. acs.orgresearchgate.net For example, a silver(I) coordination polymer incorporating 3,3',5,5'-tetramethyl-4,4'-bipyrazole was found to feature a rare 3-connected, 2-fold interpenetrated dia-f net. researchgate.net

The porosity of these frameworks can be precisely tuned. Some structures feature well-defined, one-dimensional channels or porous nanochannels. acs.orgrsc.org The size and chemical nature of these pores are determined by the length of the bipyrazole linker and the coordination geometry of the metal center. In one case, a chiral MOF was synthesized with small trigonal channels of approximately 6 × 4 Å. mdpi.com These ultramicropores were accessible to small gas molecules like H₂ and CO₂ but excluded larger molecules like N₂ and Ar under cryogenic conditions, demonstrating the potential for size-selective applications. mdpi.com

The table below highlights the structural features of selected bipyrazole-based MOFs.

MOF SystemTopology (RCSR Symbol)Structural FeaturesPorosity CharacteristicsReference
Ag(I) with Me4bpz and fumaric aciddia-f3-connected, 2-fold interpenetrated netNot specified researchgate.net
Cd(II) with Me4bpzqtzChiral 2-fold interpenetrated 4-connected networkNot specified researchgate.net
Co(II) with bis-pyrazole and polycarboxylatesdiaThree-dimensional diamondoid networksPorous nanochannels acs.org
Zn(II) with Isa-az-tmpz3,6T22Potentially porous 3D structureUltramicroporous with ~6 × 4 Å channels mdpi.com

A significant application of nitrogen-rich heterocyclic ligands like bipyrazoles is in the creation of energetic metal-organic frameworks (EMOFs). These materials are being explored as next-generation high-energy density materials (HEDMs) for use in explosives and propellants. mdpi.com The incorporation of energetic functionalities, such as nitro groups (–NO₂), into the bipyrazole backbone significantly increases the density, enthalpy of formation, and oxygen balance of the resulting MOF. mdpi.comresearchgate.net

A key strategy involves using polynitro heterocyclic ligands. For example, MOFs synthesized from 5,5′-dinitro-2H,2′H-3,3′-bi-1,2,4-triazole (a bipyrazole analogue) and Cu(II) ions have demonstrated high densities and exceptional thermal stability, with decomposition temperatures exceeding 300 °C. mdpi.com One such complex, [Cu(DNBT)(ATRZ)₃]n, possesses a density of 1.93 g·cm⁻³ and a decomposition temperature of 323 °C. mdpi.com Another notable example is a 3D energetic MOF, potassium 4,4'-bis(dinitromethyl)-3,3'-azofurazanate, which exhibits a density of 2.039 g·cm⁻³ and a high detonation velocity, positioning it as a potential lead-free primary explosive. researchgate.net

The properties of representative energetic MOFs are detailed in the table below.

Compound/FormulaEnergetic LigandDensity (g·cm⁻³)Decomposition Temp. (°C)Noteworthy PropertyReference
[Cu(DNBT)(ATRZ)3]n5,5′-dinitro-2H,2′H-3,3′-bi-1,2,4-triazole1.93323High thermal stability mdpi.com
[Cu(DNBTO)(ATRZ)2(H2O)2]n5,5′-dinitro-3,3′-bis-1,2,4-triazole-1-diol1.96333.3Highest decomposition temp. for a 1D EMOF mdpi.com
Potassium 4,4'-bis(dinitromethyl)-3,3'-azofurazanate4,4'-bis(dinitromethyl)-3,3'-azofurazanate2.039229Detonation velocity of 8138 m·s⁻¹ researchgate.net

The inherent porosity of bipyrazole-based MOFs makes them promising candidates for applications in gas sorption, separation, and storage. acs.org The ability to tune pore size and functionalize the pore walls allows for the design of materials with high selectivity for specific gases. researchgate.netdiva-portal.org

For example, Hofmann-based MOFs incorporating an angular bis-pyrazole ligand have been developed for gas separation applications. rsc.org Studies on flexible zinc-based MOFs containing adipate (B1204190) and 1,2-bis(4-pyridyl)ethane (B167288) co-ligands showed good carbon dioxide (CO₂) sorption capabilities at 196 K. acs.org The MOF with the adipate ligand demonstrated higher CO₂ uptake at 273 and 298 K and exhibited selective CO₂ sorption over nitrogen (N₂). acs.org The isosteric heat of CO₂ adsorption (Qst), a measure of the interaction strength between the gas and the framework, was calculated to be 23.1 kJ·mol⁻¹ for this material. acs.org Furthermore, bismuth-based MOFs like UU-200 have shown good uptake capacities for greenhouse gases such as CO₂ and sulfur hexafluoride (SF₆), with high selectivities over N₂. researchgate.netdiva-portal.org

The table below summarizes the gas sorption properties of several bipyrazole-related MOFs.

MOFTarget GasUptake CapacitySelectivityQst (kJ·mol⁻¹)Reference
Zn-MOF with adipateCO₂Good uptake at 273 and 298 KSelective for CO₂ over N₂23.1 acs.org
Zn-MOF with muconateCO₂Good uptake at 196 KSelective for CO₂ over N₂30.7 acs.org
UU-200 (Bi-MOF)CO₂45.81 cm³·g⁻¹ at 293 KCO₂/N₂ > 35Not specified researchgate.netdiva-portal.org
UU-200 (Bi-MOF)SF₆24.69 cm³·g⁻¹ at 293 KSF₆/N₂ > 44Not specified researchgate.netdiva-portal.org

Q & A

Q. What are the established synthetic methodologies for 3,3'-Bi-1H-pyrazole and its derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step reactions, including cyclocondensation, Suzuki coupling, and mechanochemical approaches. For example:

  • Cyclocondensation : Reacting hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid) yields pyrazole cores. Subsequent cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the 3,3' positions .
  • Ball-milling synthesis : A solvent-free method using mechanical force to achieve 3-aryl-1H-pyrazoles, which can be dimerized to form this compound derivatives .
  • Metal-catalyzed coupling : Palladium catalysts enable the formation of bi-pyrazole ligands, as seen in the synthesis of t-Bu-BippyPhos (a bi-pyrazole-based phosphine ligand) .

Q. Table 1: Representative Synthetic Routes

MethodConditionsYield (%)Key Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C65–78
Ball-millingKHSO₄, 25 Hz, 2 h82
CyclocondensationHydrazine hydrate, EtOH, reflux70–85

Q. How is X-ray crystallography employed to resolve structural ambiguities in this compound complexes?

Methodological Answer: X-ray crystallography remains the gold standard for determining the stereochemistry and bonding geometry of this compound complexes. Key steps include:

  • Data collection : High-resolution diffraction data (e.g., using Mo-Kα radiation) are collected for single crystals grown via slow evaporation or diffusion methods .
  • Refinement : Software like SHELXL refines structural models, accounting for disorder (common in flexible substituents) and hydrogen bonding networks .
  • Validation : Tools like PLATON check for crystallographic errors, ensuring accuracy in bond lengths and angles .

Example : A study on (E)-4-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one confirmed its tautomeric form via crystallography, resolving ambiguities in NMR data .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the catalytic activity of this compound ligands in transition-metal catalysis?

Methodological Answer: Substituents at the 3,3' positions modulate ligand steric bulk and electron-donating/withdrawing properties, impacting metal-ligand bonding and catalytic efficiency. For example:

  • Steric effects : Bulky tert-butyl groups in t-Bu-BippyPhos enhance selectivity in palladium-catalyzed cross-couplings by shielding the metal center .
  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) increase Lewis acidity at the metal center, accelerating oxidative addition steps in C–H functionalization .
  • DFT studies : Computational modeling predicts how substituent polarity affects charge distribution and reaction pathways .

Q. Table 2: Substituent Impact on Catalytic Performance

SubstituentCatalytic ReactionTurnover Frequency (TOF)Reference
-Ph, -tBuSuzuki-Miyaura Coupling1,200 h⁻¹
-CF₃C–H Activation890 h⁻¹
-OMeHydrogenation450 h⁻¹

Q. What computational strategies are used to predict the reactivity and regioselectivity of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) and molecular docking are widely employed:

  • DFT calculations : Gaussian 16 software optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Pyrazole derivatives are docked into enzyme active sites (e.g., cyclooxygenase-2) to evaluate binding affinity and guide drug design .
  • Kinetic studies : Transition state modeling identifies rate-determining steps in multi-component reactions .

Example : A DFT study on methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate revealed that the amino group enhances nucleophilic character at C-5, directing substitution reactions .

Contradictions and Resolutions

  • Synthetic yields : Ball-milling (82% yield ) vs. solution-phase (65–85% ). Resolution: Mechanochemical methods reduce side reactions but require optimization of frequency and grinding media.
  • Catalytic activity : -CF₃ substituents show higher TOF in C–H activation but lower TOF in hydrogenation. Resolution: Electronic effects dominate in electron-deficient systems, while steric effects prevail in hydrogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.